Cas no 396720-04-0 (3-chloro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)

3-chloro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 3-chloro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
- 3-chloro-N-(2-(4-phenoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Benzamide, 3-chloro-N-[2,6-dihydro-2-(4-phenoxyphenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-
- 3-chloro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- 3-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- F0778-0036
- 3-chloro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
- AKOS024599600
- Oprea1_686043
- 396720-04-0
-
- Inchi: 1S/C24H18ClN3O2S/c25-17-6-4-5-16(13-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-9-11-20(12-10-18)30-19-7-2-1-3-8-19/h1-13H,14-15H2,(H,26,29)
- InChI Key: SXXVZQGYRCTEDI-UHFFFAOYSA-N
- SMILES: C(NC1N(C2=CC=C(OC3=CC=CC=C3)C=C2)N=C2CSCC2=1)(=O)C1=CC=CC(Cl)=C1
Computed Properties
- Exact Mass: 447.0808257g/mol
- Monoisotopic Mass: 447.0808257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.4Ų
- XLogP3: 5.3
Experimental Properties
- Density: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 566.2±50.0 °C(Predicted)
- pka: 11.98±0.20(Predicted)
3-chloro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0778-0036-10mg |
3-chloro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-04-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0778-0036-20mg |
3-chloro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-04-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0778-0036-5μmol |
3-chloro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-04-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0778-0036-30mg |
3-chloro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-04-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0778-0036-10μmol |
3-chloro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-04-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0778-0036-3mg |
3-chloro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-04-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0778-0036-4mg |
3-chloro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-04-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0778-0036-25mg |
3-chloro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-04-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0778-0036-50mg |
3-chloro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-04-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0778-0036-15mg |
3-chloro-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide |
396720-04-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
3-chloro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Additional information on 3-chloro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
Comprehensive Overview of 3-Chloro-N-2-(4-Phenoxyphenyl)-2H,4H,6H-Thieno[3,4-c]Pyrazol-3-ylBenzamide (CAS No. 396720-04-0)
The compound 3-chloro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide (CAS No. 396720-04-0) is a specialized heterocyclic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, combining a thienopyrazole core with a benzamide moiety, has attracted attention for its versatile applications. Researchers are increasingly exploring its role in modulating biological pathways, particularly in inflammation and metabolic disorders, aligning with current trends in precision medicine and targeted drug design.
In recent years, the demand for heterocyclic compounds like 396720-04-0 has surged due to their efficacy in small-molecule therapeutics. The thieno[3,4-c]pyrazole scaffold is notable for its bioisosteric properties, often serving as a pharmacophore in kinase inhibitors—a hot topic in oncology research. This compound’s chlorobenzamide segment further enhances its binding affinity, making it a candidate for structure-activity relationship (SAR) studies. Such features resonate with trending searches like "kinase inhibitor scaffolds" and "SAR optimization strategies," reflecting its relevance in modern drug discovery.
From a synthetic chemistry perspective, CAS 396720-04-0 exemplifies innovations in multi-component reactions (MCRs) and catalyzed cyclizations. Its synthesis often involves palladium-catalyzed cross-coupling, a technique frequently queried in academic databases. The phenoxyphenyl group introduces lipophilicity, a property critical for blood-brain barrier penetration—a recurring theme in neurodegenerative disease research. This aligns with popular queries such as "CNS drug design" and "improving drug bioavailability," underscoring the compound’s interdisciplinary appeal.
Environmental and green chemistry considerations are also pivotal. The compound’s halogenated structure prompts discussions on sustainable synthesis methods, echoing searches like "halogenated compound alternatives" and "eco-friendly heterocycles." Researchers are investigating solvent-free protocols for derivatives of 396720-04-0, addressing the industry’s shift toward reduced waste generation—a priority in ESG (Environmental, Social, and Governance)-driven R&D.
In agrochemical applications, 3-chloro-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide shows promise as a template for crop protection agents. Its thienopyrazole backbone mimics natural auxins, a trait explored in herbicide development. With rising global interest in "low-residue pesticides" and "mode-of-action studies," this compound’s potential to mitigate resistance in weeds aligns with agricultural innovation trends.
Analytical characterization of CAS 396720-04-0 relies on advanced techniques like LC-MS and NMR spectroscopy, topics frequently searched by analytical chemists. Its stability under physiological pH—a key parameter in "preformulation studies"—further highlights its drug development viability. Patent literature reveals derivatives of this compound in IP-protected therapeutic candidates, reflecting its commercial value.
In conclusion, 396720-04-0 represents a convergence of cutting-edge chemistry and applied science. Its structural complexity and functional diversity cater to pressing needs in drug discovery, sustainable chemistry, and agrochemical innovation. As interdisciplinary research grows, this compound will likely remain a focal point for answering queries like "next-gen heterocycles" and "targeted molecular design," solidifying its role in 21st-century scientific advancement.
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